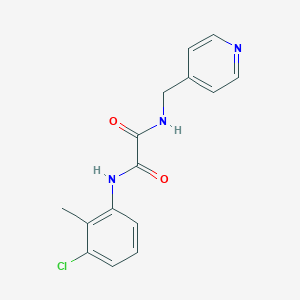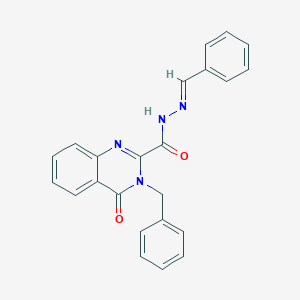![molecular formula C21H25BrN4O4S B480254 N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide CAS No. 488102-26-7](/img/structure/B480254.png)
N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-N’-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromo-substituted phenyl ring, a piperazine moiety, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-N’-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: Formation of the ethanediamide linkage through a reaction between an amine and an acid chloride.
Piperazine Introduction: Attachment of the piperazine ring to the ethanediamide backbone.
Sulfonylation: Introduction of the phenylsulfonyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-N’-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-N’-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-N’-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the sulfonyl group and piperazine ring can enhance its binding affinity and specificity, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of the piperazine-sulfonyl moiety.
Benzamide, N-(4-bromophenyl)-3-methoxy-: Contains a methoxy group and lacks the piperazine-sulfonyl structure.
Benzamide, N-ethyl-N-(3-methylphenyl)-4-bromo-: Features an ethyl group and a different substitution pattern on the phenyl ring.
Uniqueness
N-(4-bromo-3-methylphenyl)-N’-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide stands out due to its combination of a bromo-substituted phenyl ring, a piperazine moiety, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
488102-26-7 |
|---|---|
Molecular Formula |
C21H25BrN4O4S |
Molecular Weight |
509.4g/mol |
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromo-3-methylphenyl)oxamide |
InChI |
InChI=1S/C21H25BrN4O4S/c1-16-15-17(7-8-19(16)22)24-21(28)20(27)23-9-10-25-11-13-26(14-12-25)31(29,30)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
AAYYWUHRPNNTTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N'-(2-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480183.png)
![N'-(4-bromophenyl)-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480186.png)
![N-(4-bromophenyl)-N'-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480189.png)
![2-{3-nitrophenyl}-3a-methyl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480191.png)

![N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide](/img/structure/B480198.png)
![N-Benzyl-N'-{2-[4-(4-fluoro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480249.png)
![N-Benzyl-N'-{2-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480250.png)
![N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide](/img/structure/B480251.png)
![N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide](/img/structure/B480253.png)
![N~1~-(4-bromophenyl)-N~2~-{2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480255.png)
![1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B480263.png)

![1,3-Diethyl-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B480298.png)
